Crystal Structure and X-ray Diffraction of 4-Acetoxy-2'-trifluoromethylbenzophenone: A Comprehensive Crystallographic Guide
Crystal Structure and X-ray Diffraction of 4-Acetoxy-2'-trifluoromethylbenzophenone: A Comprehensive Crystallographic Guide
Target Audience: Structural Biologists, Medicinal Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 4-Acetoxy-2'-trifluoromethylbenzophenone (CAS 890099-32-8) represents a highly functionalized diaryl ketone scaffold frequently utilized as a building block in medicinal chemistry and advanced materials. The presence of both an electron-withdrawing, sterically demanding ortho-trifluoromethyl (-CF₃) group and a para-acetoxy (-OAc) moiety imparts unique stereoelectronic properties to the benzophenone core.
For drug development professionals, understanding the precise three-dimensional conformation of this molecule is critical. The non-planar geometry of the benzophenone system, driven by steric clashes between the 2'-CF₃ group and the central carbonyl oxygen, dictates its binding affinity to biological targets. This whitepaper provides an authoritative, step-by-step guide to determining the single-crystal X-ray diffraction (SCXRD) structure of 4-Acetoxy-2'-trifluoromethylbenzophenone, detailing the causality behind crystallization strategies, data acquisition, and the rigorous treatment of crystallographic disorder.
Molecular Context & Crystallographic Challenges
Benzophenone derivatives typically crystallize in non-planar conformations [4]. The dihedral angles between the two phenyl rings and the central carbonyl plane are highly sensitive to ortho-substitution. In 4-Acetoxy-2'-trifluoromethylbenzophenone, the bulky -CF₃ group forces the adjacent phenyl ring out of the carbonyl plane to minimize steric repulsion.
The Challenge of the Trifluoromethyl Group
Fluorinated organic compounds frequently present specific crystallographic challenges. The -CF₃ group is notorious for exhibiting rotational (dynamic) disorder within the crystal lattice at ambient temperatures [3]. Because the energy barrier to rotation around the C(aryl)–C(F₃) bond is low, the fluorine atoms often appear as smeared electron density in Fourier maps. To achieve a high-resolution, publishable crystal structure, the experimental protocol must mitigate this thermal motion through cryogenic data collection and advanced refinement modeling.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that a successful crystal structure is not merely the result of software algorithms, but the culmination of carefully controlled physical chemistry. The following protocols are designed to be self-validating, ensuring that each step confirms the success of the previous one.
Protocol 3.1: Single Crystal Growth (Slow Evaporation)
To obtain diffraction-quality single crystals (ideally 0.1–0.3 mm in all dimensions with well-defined faces), the crystallization rate must be tightly controlled.
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Solvent Selection: Dissolve 50 mg of purified 4-Acetoxy-2'-trifluoromethylbenzophenone in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). The ethyl acetate provides solubility, while the non-polar hexane acts as an antisolvent to drive crystallization [4].
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free 5 mL glass vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to multiple microcrystals rather than a single macroscopic crystal.
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Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant temperature (20 °C) for 3–7 days.
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Validation: Harvest a crystal and examine it under polarized light microscopy. A suitable crystal will extinguish polarized light uniformly upon rotation, indicating a single, continuous crystal lattice without twinning.
Protocol 3.2: X-Ray Data Collection
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Cryoprotection and Mounting: Coat the selected crystal in a perfluoropolyether oil (e.g., Fomblin Y) and mount it on a MiTeGen loop. The oil displaces surface solvent and freezes into a glass, preventing ice ring formation during cooling.
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Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K . Causality: Cooling to 100 K drastically reduces the atomic displacement parameters (thermal ellipsoids), effectively "freezing out" the rotational disorder of the -CF₃ group and improving high-angle diffraction intensity.
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Data Acquisition: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99% to θ=25.2∘ ).
Structure Solution and Refinement Workflow
The raw diffraction images must be integrated and scaled. We utilize standard crystallographic software suites for this process.
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Data Reduction: Use SAINT for integration and SADABS for multi-scan empirical absorption correction.
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Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT [1]. This will locate the heavy atoms (C, O, F) and provide an initial electron density map.
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [1], interfaced through Olex2 [2].
Handling -CF₃ Rotational Disorder
If the -CF₃ group exhibits residual disorder even at 100 K, it must be modeled explicitly to achieve a valid structure:
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Identify: Look for abnormally large or elongated thermal ellipsoids on the fluorine atoms.
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Split Positions: Model the fluorine atoms over two sets of positions (e.g., F1A/F2A/F3A and F1B/F2B/F3B) using the PART 1 and PART 2 commands in SHELXL.
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Restraints: Apply geometric restraints (SADI or DFIX) to ensure the C-F bond lengths remain chemically sensible (approx. 1.33 Å). Apply rigid-bond thermal restraints (RIGU, SIMU, DELU) to ensure the split atoms behave realistically as a single functional group [1].
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Occupancy: Link the occupancies of the two parts to a free variable (e.g., x and 1−x ) and allow the refinement to determine the optimal ratio (e.g., 0.65 : 0.35).
Caption: Step-by-step logic for modeling rotational disorder in the trifluoromethyl group.
Crystallographic Data Presentation
While the exact empirical unit cell for CAS 890099-32-8 depends on the specific polymorph obtained during crystallization, Table 1 presents a highly representative, synthesized crystallographic dataset typical for fluorinated benzophenone derivatives of this molecular weight and symmetry [3, 4].
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₆H₁₁F₃O₃ |
| Formula Weight | 308.25 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.450 Å, b = 8.220 Å, c = 15.340 Å β = 98.50° |
| Volume | ~1428.5 ų |
| Z (Molecules per cell) | 4 |
| Calculated Density ( ρ ) | 1.433 g/cm³ |
| Absorption Coefficient ( μ ) | 0.125 mm⁻¹ |
| F(000) | 632.0 |
| Crystal Size | 0.25 × 0.20 × 0.15 mm³ |
| Theta range for data collection | 2.15° to 28.35° |
| Reflections collected / unique | 15,420 / 3,510 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8% |
| Goodness-of-fit (GooF) on F² | 1.045 |
| Final R indices[I > 2sigma(I)] | R1 = 0.0412, wR2 = 0.0985 |
| Largest diff. peak and hole | 0.352 and -0.210 e.Å⁻³ |
Validation Criteria: The refinement is considered fully converged and scientifically sound when the maximum shift/error ratio is <0.001 , the Goodness-of-Fit is near 1.0, and the residual electron density map shows no unexplained peaks >1.0 e/ų or holes <−1.0 e/ų.
Structural Analysis & Intermolecular Interactions
Once the structure is refined, the 3D geometry provides actionable intelligence for drug design.
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Dihedral Angles: The angle between the 2'-trifluoromethylphenyl ring and the carbonyl plane will typically be steep (often >50°) to avoid steric clash between the bulky -CF₃ fluorines and the carbonyl oxygen.
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Crystal Packing: The solid-state architecture is predominantly stabilized by weak, non-covalent interactions. Look for C–H···O hydrogen bonds between the aromatic protons and the acetoxy/carbonyl oxygens, as well as C–H···F contacts and F···F interactions, which are hallmark drivers of crystal packing in fluorinated aromatics [3].
Caption: SCXRD Workflow: From crystal growth to final CIF generation and structural validation.
References
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
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Arkhipov, D. E., Lyubeshkin, A. V., Volodin, A. D., & Korlyukov, A. A. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Crystals, 9(5), 242.
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ACS Publications. (2024). Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. Crystal Growth & Design.
